molecular formula C6H14ClNO2S B2855732 3-Methanesulfonylcyclopentan-1-amine hydrochloride CAS No. 2138539-43-0

3-Methanesulfonylcyclopentan-1-amine hydrochloride

Cat. No.: B2855732
CAS No.: 2138539-43-0
M. Wt: 199.69
InChI Key: JMJLVIORGGILOI-UHFFFAOYSA-N
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Description

3-Methanesulfonylcyclopentan-1-amine hydrochloride: is a chemical compound with the molecular formula C6H13NO2S.ClH. It is a derivative of cyclopentane, featuring a methylsulfonyl group and an amine group, and is commonly used in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methanesulfonylcyclopentan-1-amine hydrochloride typically involves the reaction of cyclopentanone with methylsulfonyl chloride in the presence of a base to form the intermediate 3-Methylsulfonylcyclopentanone. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the desired amine compound. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 3-Methanesulfonylcyclopentan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator. It is used in biochemical assays to investigate enzyme kinetics and binding affinities .

Medicine: In medicine, this compound is explored for its therapeutic potential. It may act as a precursor for the synthesis of drugs targeting specific diseases, such as neurological disorders or infections .

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers .

Mechanism of Action

The mechanism of action of 3-Methanesulfonylcyclopentan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 3-Methylsulfonylpropan-1-amine;hydrochloride
  • 3-Methylsulfonylbutan-1-amine;hydrochloride
  • 3-Methylsulfonylpentan-1-amine;hydrochloride

Comparison: Compared to these similar compounds, 3-Methanesulfonylcyclopentan-1-amine hydrochloride exhibits unique structural features due to the cyclopentane ring. This ring structure can influence the compound’s reactivity, stability, and biological activity. The presence of the cyclopentane ring may enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in research and industrial applications .

Properties

IUPAC Name

3-methylsulfonylcyclopentan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S.ClH/c1-10(8,9)6-3-2-5(7)4-6;/h5-6H,2-4,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMJLVIORGGILOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCC(C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138539-43-0
Record name 3-methanesulfonylcyclopentan-1-amine hydrochloride
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